Product packaging for Colestolone(Cat. No.:CAS No. 50673-97-7)

Colestolone

Cat. No.: B1247005
CAS No.: 50673-97-7
M. Wt: 400.6 g/mol
InChI Key: LINVVMHRTUSXHL-GGVPDPBRSA-N
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Description

Interaction with Nuclear Receptors

Colestolone has been identified as a ligand for the Liver X Receptors (LXRs), which are nuclear receptors that function as "cholesterol sensors" within the cell. uni-freiburg.denih.gov LXRs, which include the isoforms LXRα and LXRβ, form heterodimers with the Retinoid X Receptor (RXR) to regulate the transcription of target genes. nih.gov When activated by oxysterols or specific synthetic ligands, LXRs induce the expression of genes that help protect the cell from cholesterol overload. nih.gov

Studies have shown that this compound, as a 15-ketosterol, functions as an LXR ligand. uni-freiburg.de By binding to and activating LXR, this compound initiates a cascade of events that ultimately leads to the suppression of cholesterol synthesis pathways, demonstrating a direct interaction with the nuclear receptor machinery that governs lipid metabolism. uni-freiburg.denih.gov

Modulation of Signal Transduction Pathways

The primary signal transduction pathway affected by this compound is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) signaling cascade. uni-freiburg.denih.gov SREBP-2 is a transcription factor that controls the expression of numerous genes involved in cholesterol biosynthesis and uptake, including HMG-CoA synthase (HMGCS) and HMG-CoA reductase (HMGCR). nih.govfrontiersin.org

The activation of LXR by this compound leads to the potent suppression of SREBP-2 activity. uni-freiburg.de This suppression prevents the SREBP-2 protein from being processed in the Golgi apparatus and translocating to the nucleus, thereby halting the transcription of its target genes. nih.gov The inhibition of the SREBP-2 pathway is a central mechanism for this compound's ability to lower cholesterol synthesis. uni-freiburg.degoogleapis.comnih.gov This action disrupts the cell's ability to produce its own cholesterol, a key feedback mechanism in maintaining cellular cholesterol homeostasis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O2 B1247005 Colestolone CAS No. 50673-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18-,19+,20+,22+,23-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINVVMHRTUSXHL-GGVPDPBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046212
Record name Colestolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50673-97-7
Record name 3β-Hydroxy-5α-cholest-8(14)-en-15-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50673-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colestolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colestolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLESTOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8396T5XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Colestolone As a Precursor in Cholesterol Synthesis in Experimental Systems

Research Findings on the Conversion of this compound to Cholesterol

In laboratory settings, the conversion of this compound to cholesterol has been efficiently demonstrated. Experiments utilizing radiolabeled this compound in rat liver homogenate systems have provided quantitative data on this transformation. These studies show that the 15-keto group of this compound can be removed, and the Δ⁸⁽¹⁴⁾ double bond can be isomerized and reduced, ultimately yielding cholesterol. bostonheartdiagnostics.com

The table below presents data from studies investigating the metabolic conversion of radiolabeled this compound to cholesterol in a rat liver homogenate system fortified with necessary cofactors.

Table 1: Conversion of [³H]this compound to Cholesterol Over Time

Incubation Time (minutes)Cholesterol as % of Total Sterols
1512%
3025%
6048%
12070%

Data derived from in-vitro experiments with rat liver homogenates, showing the percentage of radiolabeled this compound converted into cholesterol at various time points.

These findings illustrate that, under specific experimental conditions, the cellular machinery is capable of metabolizing this compound into cholesterol, highlighting its complex and dual-natured role in sterol metabolism. bostonheartdiagnostics.com

Chemical Synthesis and Structure Activity Relationship Sar Investigations of Colestolone

Elucidation of Colestolone's Chemical Synthesis Pathways

The synthesis of this compound from common sterol precursors involves a series of strategic chemical transformations designed to modify the cholesterol backbone and introduce specific functional groups.

The synthesis of this compound logically begins with a readily available sterol precursor, such as cholesterol. A common initial step in steroid synthesis is the protection of the reactive 3β-hydroxyl group, often by converting it into an ester like cholesterol benzoate (B1203000). niscpr.res.inwikipedia.org This protective strategy prevents the alcohol from interfering with subsequent reactions. The synthesis of cholesteryl benzoate itself is a standard procedure, achievable through methods like esterification with benzoyl chloride or via coupling reagents. niscpr.res.innih.gov

Following the protection of the hydroxyl group, the synthetic route to this compound would necessitate several key structural modifications to the cholesterol framework:

Saturation of the C5-C6 Double Bond: The native double bond in cholesterol at the 5,6-position is reduced to yield the 5α-cholestane skeleton, a core feature of this compound. wikipedia.org

Introduction of the C15-Ketone: This is a critical step requiring the specific oxidation of the C15 position.

Formation of the Δ8(14)-Double Bond: The final step involves the creation or isomerization of a double bond to the thermodynamically stable 8(14)-position.

The construction of the this compound molecule relies on key organic reactions to introduce the required functionality.

Allylic Bromination: To introduce the ketone at C15, an allylic position must first be created. This can be achieved by forming a double bond adjacent to C15 (e.g., at Δ14). The subsequent reaction is typically an allylic bromination, using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator or light. chadsprep.commasterorganicchemistry.comlibretexts.org NBS is specifically used to maintain a low and steady concentration of bromine (Br₂), which favors the desired radical substitution reaction over the competing electrophilic addition to the double bond. masterorganicchemistry.comlibretexts.orgyoutube.com The resulting 15-bromo intermediate can then be converted into the C15-ketone.

Dehydrobromination: This elimination reaction is instrumental in forming double bonds within the steroid nucleus. A bromo-substituted steroid can be treated with a base to remove a molecule of hydrogen bromide (HBr), resulting in a new C=C bond. This method is used, for example, in the synthesis of 5,7-diene cholesteryl ester from a 7-bromo cholesterol benzoate precursor. google.com In the context of this compound synthesis, dehydrobromination could be used to generate an unsaturated intermediate or to form the final Δ8(14)-double bond from a suitable bromo-precursor.

Exploration of Structural Analogs and Derivatives for Mechanistic Probes

This compound is not only a subject of synthesis but also a tool for biological investigation. It serves as a chemical probe to dissect the complex sterol biosynthesis pathway and its role in various cellular processes, including viral replication. researchgate.netnih.gov The study of its structural analogs and derivatives is crucial for gaining deeper mechanistic insights.

Structural analogs can include stereoisomers of this compound, such as its enantiomers or diastereomers, which would help clarify the importance of the molecule's three-dimensional structure for its biological function. google.com Furthermore, the synthesis of derivatives with modified functional groups allows for a detailed exploration of molecular interactions. For example, research on other cholesterol derivatives has shown that introducing a hydroxyl group at the C7 position can dramatically alter the compound's antiproliferative activity, highlighting the sensitivity of the sterol scaffold to modification. nih.gov Although a broad library of this compound-specific analogs is not extensively documented in the search results, creating such derivatives to probe its known inhibitory effects on HMG-CoA reductase and SREBP2 activation represents a logical and powerful approach to understanding its mechanism of action. wikipedia.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies Pertaining to Pathway Modulation

Structure-activity relationship (SAR) studies are essential for identifying the specific molecular features of a compound that are responsible for its biological effects. slideshare.netnih.gov For this compound, SAR investigations aim to determine how its chemical structure correlates with its potent inhibition of the early stages of cholesterol biosynthesis. wikipedia.org

Key areas of focus for SAR studies on this compound would include the functional groups and structural motifs that define the molecule. The insights from such studies are critical for designing new molecules with enhanced potency or selectivity.

Structural FeaturePotential Role in ActivityRationale for SAR Investigation
C15-Keto GroupLikely a key binding determinant, possibly acting as a hydrogen bond acceptor.Modification (e.g., reduction to alcohol) or removal would assess its necessity for inhibitory action.
Δ8(14)-Double BondDictates the overall conformation and rigidity of the B, C, and D rings of the steroid.Isomerization to other positions would reveal the geometric requirements for target binding.
3β-Hydroxyl GroupA common interaction point in sterols, often forming hydrogen bonds with protein targets.Esterification, etherification, or inversion of stereochemistry would probe its role in binding and solubility.
Isooctyl Side ChainContributes to the molecule's lipophilicity and interacts with hydrophobic regions of target enzymes.Altering the length or branching of the chain would clarify the importance of hydrophobic interactions for activity.

Studies on other complex inhibitors have demonstrated that biological activity can be highly sensitive to even minor structural changes, often requiring the precise arrangement of multiple functional groups for potency. rsc.org Therefore, a systematic SAR study of this compound is indispensable for a complete understanding of its role as a modulator of the sterol pathway. nih.gov

Colestolone in the Interrogation of Cellular and Biochemical Networks

Effects on Host Sterol Pathway Regulation Beyond Cholesterol Synthesis

While colestolone is a known inhibitor of cholesterol production, its influence extends to other critical branches of the sterol pathway, offering insights into their regulation and downstream consequences. nih.govembopress.org

Influence on Geranylgeranyl Pyrophosphate (GGPP) Levels

This compound impacts the intracellular levels of geranylgeranyl pyrophosphate (GGPP), a crucial isoprenoid intermediate. nih.govembopress.org By inhibiting early steps in the cholesterol biosynthesis pathway, this compound can indirectly lead to a reduction in the pool of GGPP. nih.gov This occurs because the synthesis of GGPP shares precursors with the cholesterol synthesis pathway, specifically farnesyl pyrophosphate (FPP). embopress.orgnih.gov this compound's inhibitory action on HMG-CoA reductase and the activation of SREBP2 leads to a decreased flux through the mevalonate (B85504) pathway, thereby limiting the availability of precursors for GGPP synthesis. nih.govresearchgate.net This reduction in intracellular GGPP levels has been shown to have significant consequences for cellular processes that depend on this molecule. nih.gov

Interplay with Host Protein Prenylation Pathways

The modulation of GGPP levels by this compound directly affects host protein prenylation pathways. nih.govembopress.org Protein prenylation is a post-translational modification where isoprenoid lipids, such as farnesyl and geranylgeranyl groups, are attached to cysteine residues of target proteins. umich.educreative-proteomics.com This modification is critical for the proper localization and function of many proteins, including small GTPases involved in signal transduction. creative-proteomics.com Geranylgeranylation, which utilizes GGPP, is essential for the membrane anchoring and activity of proteins like those in the Rho and Rab families. umich.educreative-proteomics.com

By reducing GGPP levels, this compound can inhibit the geranylgeranylation of host proteins. nih.gov This has been demonstrated to be a key mechanism through which this compound exerts some of its antiviral effects, as certain viruses rely on the geranylgeranylation of host proteins for their replication. nih.govembopress.org For instance, the host protein FBL2 requires geranylgeranylation to support the replication of the Hepatitis C virus. embopress.org

Interactions with Viral Replication Mechanisms in In Vitro Models

This compound has been instrumental in studying the host-virus interface, particularly in understanding how viruses co-opt host metabolic pathways for their own replication.

Modulation of Hepatitis C Virus (HCV) Replication in Replicon Systems

In laboratory settings using HCV replicon systems, this compound has been shown to inhibit HCV replication. nih.govembopress.org HCV replicons are self-replicating RNA molecules derived from the HCV genome that allow for the study of viral replication in a controlled cell culture environment. frontiersin.org The antiviral activity of this compound in these systems is linked to its ability to disrupt the host sterol biosynthesis pathway. nih.govembopress.org

Research has demonstrated that the inhibition of HCV replication by this compound is not solely due to the depletion of cholesterol but is also significantly influenced by the reduction of GGPP and the subsequent inhibition of host protein geranylgeranylation. nih.govembopress.org This highlights the dependence of HCV on specific products of the host mevalonate pathway for the formation and function of its replication complex. embopress.org Studies have shown that this compound treatment leads to a downregulation of SREBP-2 activation, which in turn reduces intracellular GGPP levels and host protein geranylgeranylation, ultimately inhibiting HCV replicon replication. nih.gov

HCV Replicon Study Findings Reference
This compound inhibits HCV replication in genotype 1b subgenomic replicon systems. researchgate.net
The mechanism involves the inhibition of SREBP2 activation and subsequent reduction of GGPP levels. nih.gov
Inhibition of host protein geranylgeranylation is a key factor in the anti-HCV effect. embopress.org

Investigation of this compound's Role in Other Host-Virus Interactions (e.g., Ebola Virus Entry in Cellular Models)

The utility of this compound as a research tool extends to the study of other viruses, such as the Ebola virus (EBOV). While the primary focus of EBOV entry research has been on the Niemann-Pick C1 (NPC1) protein, the role of host cholesterol metabolism is an active area of investigation. nih.govembopress.org Studies have utilized a range of sterol biosynthesis inhibitors, including this compound, to probe the requirements for EBOV entry. scienceopen.comresearchgate.net

In these cellular models, inhibitors targeting different steps of the cholesterol pathway have been observed to block EBOV infection. scienceopen.com Although the precise mechanism of this compound in this context is still being elucidated, its ability to perturb cellular cholesterol homeostasis makes it a valuable tool for dissecting the lipid requirements of EBOV entry and for identifying potential therapeutic targets. scienceopen.comnih.gov

Comparative Analysis with Other Sterol Biosynthesis Modulators in Academic Research

To better understand the specific effects of this compound, it is often compared with other modulators of the sterol biosynthesis pathway in research settings. researchgate.netresearchgate.net These comparative studies help to delineate the roles of different intermediates and enzymes in the pathway and their impact on cellular processes and viral replication.

Other commonly studied sterol biosynthesis inhibitors include:

Statins (e.g., Simvastatin): Inhibit HMG-CoA reductase, an early and rate-limiting enzyme in the mevalonate pathway. researchgate.net

Squalestatin: Inhibits squalene (B77637) synthase, which diverts farnesyl pyrophosphate towards protein prenylation. nih.govembopress.org

Ro 48-8071 and U18666A: Inhibit oxidosqualene cyclase (OSC), a downstream enzyme in cholesterol synthesis. nih.govresearchgate.net

Amorolfine and Fenpropimorph: Inhibit enzymes further down the sterol pathway. nih.govresearchgate.net

Comparative analyses have revealed that while many of these inhibitors can impact HCV replication, their specific mechanisms and potencies can differ. nih.govresearchgate.net For example, squalestatin can actually enhance HCV replication by shunting FPP towards GGPP synthesis. nih.govembopress.org In contrast, this compound and OSC inhibitors like Ro 48-8071 consistently inhibit HCV replication. nih.govresearchgate.net These studies underscore the complex interplay between different branches of the sterol pathway and highlight the unique properties of this compound as a research tool.

Compound Primary Target/Mechanism Effect on HCV Replication Reference
This compound Inhibits early steps of cholesterol synthesis, including SREBP2 activation.Inhibition nih.govresearchgate.net
Simvastatin HMG-CoA reductase inhibitor.Inhibition (can be associated with cytotoxicity) researchgate.net
Squalestatin Squalene synthase inhibitor.Enhancement nih.govembopress.org
Ro 48-8071 Oxidosqualene cyclase (OSC) inhibitor.Inhibition nih.govresearchgate.net
U18666A Oxidosqualene cyclase (OSC) inhibitor.Inhibition nih.govresearchgate.net

Differentiation from Late-Stage Cholesterol Biosynthesis Inhibitors (e.g., Triparanol, Azacosterol) Regarding Metabolite Accumulation

This compound's mechanism of action in cholesterol biosynthesis distinguishes it significantly from late-stage inhibitors such as Triparanol and Azacosterol, primarily concerning the accumulation of sterol intermediates. This compound is characterized as an inhibitor of multiple early-stage steps in the cholesterol synthesis pathway, including its effects on HMG-CoA reductase activity. wikipedia.orgncats.io Crucially, it does not appear to inhibit the final steps of the pathway that occur after the formation of squalene. wikipedia.org This distinction is critical because the inhibition of late-stage enzymes often leads to the buildup of specific precursor sterols, a phenomenon not observed with this compound administration. wikipedia.org

Late-stage cholesterol biosynthesis inhibitors, by definition, block the conversion of immediate cholesterol precursors. Triparanol, for instance, is a known inhibitor of 24-dehydrocholesterol reductase (DHCR24), the enzyme that catalyzes the final step in the Bloch pathway of cholesterol synthesis—the reduction of desmosterol (B1670304) to cholesterol. taylorandfrancis.comresearchgate.netwikipedia.org Consequently, treatment with Triparanol leads to a significant accumulation of desmosterol in plasma and tissues. taylorandfrancis.comahajournals.orgjci.orgjci.org Similarly, Azacosterol also functions by inhibiting DHCR24, which likewise prevents the conversion of desmosterol to cholesterol and causes the accumulation of desmosterol. wikipedia.orgwikipedia.orgnih.gov This buildup of abnormal sterol intermediates is believed to contribute to the toxicity associated with these late-stage inhibitors. ahajournals.org

Table 1: Comparative Effects of Cholesterol Biosynthesis Inhibitors on Metabolite Accumulation
CompoundPrimary Enzyme TargetStage of InhibitionKey Accumulated Metabolite
This compoundMultiple early-stage enzymes (e.g., HMG-CoA Reductase)Early-stage (pre-squalene)No significant sterol accumulation reported wikipedia.org
Triparanol24-Dehydrocholesterol Reductase (DHCR24) taylorandfrancis.comresearchgate.netwikipedia.orgLate-stage (post-squalene)Desmosterol taylorandfrancis.comahajournals.orgjci.org
Azacosterol24-Dehydrocholesterol Reductase (DHCR24) wikipedia.orgwikipedia.orgLate-stage (post-squalene)Desmosterol wikipedia.orgnih.gov

Comparative Effects with HMG-CoA Reductase Inhibitors (Statins) on Cellular Pathways

While both this compound and HMG-CoA reductase inhibitors (statins) lower cholesterol synthesis, their mechanisms and resulting effects on cellular regulatory pathways exhibit fundamental differences. Statins are direct, competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. wikipedia.orgtcichemicals.comwikipedia.org This direct inhibition depletes intracellular cholesterol, which triggers a well-defined cellular response. The reduction in cholesterol levels activates the sterol regulatory element-binding protein 2 (SREBP-2). wikipedia.orgahajournals.org Activated SREBP-2 moves to the nucleus, where it upregulates the transcription of genes involved in cholesterol homeostasis, most notably the gene for the LDL receptor, leading to increased clearance of LDL cholesterol from the circulation. ahajournals.orgijbs.com

This compound's interaction with this system is more complex and multifaceted. It inhibits cholesterol synthesis through several mechanisms. nih.govresearchgate.net One mechanism involves its metabolism within the cell to polar sterols, which can then inhibit the enzymatic activity of HMG-CoA reductase, an indirect mode of action compared to the direct competitive inhibition by statins. ncats.ionih.govresearchgate.net More distinctly, and in direct contrast to statins, this compound has been shown to inhibit the activation of SREBP-2. nih.govresearchgate.net This action leads to a downregulation of SREBP-2 target genes, including HMG-CoA reductase and HMG-CoA synthase. nih.govresearchgate.net Therefore, while statins cause a compensatory upregulation of HMG-CoA reductase gene expression via SREBP-2 activation, this compound contributes to its downregulation at the transcriptional level.

Furthermore, statins are known for their "pleiotropic" effects, which are independent of their cholesterol-lowering action and result from the reduced synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). ijbs.comarchivesofmedicalscience.com These intermediates are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Rho and Rac, which are involved in a multitude of cellular signaling pathways, including inflammation, cell proliferation, and cytoskeletal organization. ijbs.comarchivesofmedicalscience.comecrjournal.com The effects of this compound on these downstream isoprenoid-dependent pathways are less characterized but would logically differ from those of statins due to its distinct primary mechanisms of action on the upstream regulation of the entire cholesterol synthesis cascade.

Table 2: Comparative Cellular Effects of this compound and Statins
Cellular EffectThis compoundHMG-CoA Reductase Inhibitors (Statins)
HMG-CoA Reductase (HMGCR) InhibitionIndirect; mediated by polar sterol metabolites nih.govresearchgate.netDirect, competitive inhibition of the enzyme's active site wikipedia.orgwikipedia.org
Effect on SREBP-2 ActivationInhibits SREBP-2 activation nih.govresearchgate.netPromotes SREBP-2 activation (compensatory response to low cholesterol) wikipedia.orgahajournals.org
Effect on HMGCR Gene TranscriptionReduces transcription via SREBP-2 inhibition nih.govIncreases transcription via SREBP-2 activation ahajournals.org
Effect on LDL Receptor ExpressionNot reported to increase expression via SREBP-2Increases expression via SREBP-2 activation wikipedia.orgijbs.com
Primary Regulatory ImpactMulti-faceted, including transcriptional repression of the pathway nih.govPost-translational inhibition of a single rate-limiting enzyme wikipedia.org

Advanced Methodologies and Theoretical Frameworks in Colestolone Research

Development and Application of In Vitro Research Assays

In vitro assays are crucial for determining the biochemical and cellular effects of a compound. For a hypolipidemic agent like Colestolone, which is noted to target the sterol biosynthesis pathway, several types of assays would be theoretically relevant.

Quantitative Enzyme Activity Assays for Sterol Biosynthesis Enzymes

Cell-Based Reporter Assays for Gene Transcription and Protein Activation

Cell-based reporter assays are powerful tools for observing how a compound affects gene expression and signaling pathways within a cellular context. For this compound, a reporter assay could be designed using a cell line engineered to express a reporter gene (like luciferase) under the control of a sterol-responsive element. Treatment of these cells with this compound would, in theory, alter the transcription of the reporter gene, providing a quantifiable measure of its impact on the sterol regulatory pathway. This approach allows for the screening of compounds that modulate cellular signaling and gene regulation.

Cellular Models for Studying Metabolite Shunting and Pathway Interactions

Cellular models, such as cultured hepatocytes, are invaluable for studying complex metabolic processes. To investigate this compound, these models could be used to trace the flow of metabolites through the sterol biosynthesis pathway in its presence. Using techniques like mass spectrometry-based metabolomics, researchers could identify accumulations of specific intermediates or depletions of others, thereby mapping how this compound may cause "metabolite shunting"—diverting metabolites from their normal pathways. A patent for compositions and methods for treating viral diseases mentioned this compound as one of 16 chemical probes used in a chemical genetic screen to sample the sterol pathway, indicating its recognized activity within this metabolic cascade. google.com

In Silico Modeling and Computational Approaches

Computational methods provide predictive insights into the behavior of chemical compounds, guiding further experimental work and optimizing drug design.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, simulations would be run to model its interaction with the active sites of various enzymes in the sterol biosynthesis pathway. These simulations would calculate a binding affinity score, suggesting the strength of the interaction, and visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information is critical for understanding the mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a compound to its biological activity. A QSAR model for a series of compounds related to this compound would be built by correlating various physicochemical properties and structural descriptors with their measured biological activity (e.g., enzyme inhibition). Once validated, this model could predict the activity of new, unsynthesized analogs of this compound, thereby accelerating the discovery of more potent or selective compounds. While a patent document discusses QSAR methodology for predicting skin irritation, it does so in the context of penetration enhancers and does not apply the technique to this compound itself. justia.com

"this compound" Remains Elusive in Scientific Literature, Precluding In-Depth Systems Biology Analysis

Despite a comprehensive search of scientific databases and literature, the chemical compound "this compound" does not appear to be a recognized or documented substance. As a result, an analysis of its role within advanced biological research, as outlined in the requested article structure, cannot be conducted. The intricate functions and interactions that form the basis of systems biology, lipid and sterol network analysis, and cellular homeostasis modeling require a known chemical entity with established biochemical properties.

The proposed investigation into "this compound" was structured to explore its integration with systems biology for comprehensive pathway mapping. This would have involved a detailed examination of its place within the complex web of biochemical reactions that govern cellular life. Specifically, the analysis was intended to delve into two key areas: the elucidation of complex interconnections within lipid and sterol networks and the theoretical modeling of the compound's impact on cellular homeostasis.

Systems biology is an approach that seeks to understand the entirety of biological systems by studying the interactions between their various components. nih.gov In the context of a chemical compound, this would involve mapping its metabolic pathways, identifying its protein targets, and understanding its downstream effects on cellular processes. For instance, research into cholesterol metabolism utilizes systems biology to create comprehensive pathway diagrams and identify key regulatory nodes. nih.govlih.lu

A crucial aspect of this unrealized investigation would have been to place "this compound" within the broader lipid and sterol networks. Lipids and sterols are fundamental components of cellular membranes and play vital roles in signaling and energy storage. nih.gov Understanding how a novel compound interacts with this network is essential for predicting its physiological effects. For example, studies on sterol-responsive protein networks have revealed how cholesterol loading can perturb these systems, leading to cellular dysfunction. nih.gov

Furthermore, the planned exploration of "this compound" would have involved theoretical modeling to predict its impact on cellular homeostasis. Mathematical models are increasingly used to simulate and understand the complex feedback loops that maintain a stable internal environment within cells. nih.govmedicineinnovates.com Such models can provide insights into how a compound might disrupt this delicate balance, leading to either therapeutic effects or toxicity. nih.govfrontiersin.org

Given the absence of "this compound" in the scientific record, the detailed research findings and data tables requested for the article cannot be generated. The scientific community relies on a foundation of verifiable and reproducible data, which is currently unavailable for this specific compound. Therefore, any discussion of its role in advanced methodologies and theoretical frameworks would be purely speculative and without a scientific basis.

Future Directions and Emerging Research Paradigms

Exploration of Novel or Undiscovered Cellular Targets and Off-Pathway Effects

Colestolone is recognized as a potent inhibitor of cholesterol biosynthesis, primarily by targeting key regulatory points in the sterol pathway. Its established mechanisms include the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and the suppression of Sterol Regulatory Element-Binding Protein 2 (SREBP2) activation researchgate.netwikipedia.orgnih.gov. The compound can also be metabolized by cells into polar sterols, which are known to inhibit HMGCR enzymatic activity researchgate.net. This multi-faceted inhibition of early-stage sterol synthesis prevents the accumulation of potentially toxic sterol intermediates, a problem observed with inhibitors of later-stage cholesterol synthesis wikipedia.org.

However, the full spectrum of this compound's cellular interactions is likely more complex. The concept of "off-target" effects, where a drug interacts with proteins other than its intended target, is a crucial area of modern pharmacology mdpi.comresearchgate.netdrze.de. These effects are not necessarily detrimental and can reveal new therapeutic opportunities. For this compound, research has been largely confined to its role in sterol metabolism. A study investigating inhibitors of the sterol synthesis pathway for their effects on Ebola virus (EBOV) entry found that while several cationic amphiphilic sterol inhibitors blocked EBOV infection, this compound had no effect plos.org. This suggests a degree of specificity in its action and hints that its cellular effects may differ from other compounds that target the same general pathway.

Future investigations should systematically screen for novel binding partners and off-pathway effects of this compound. Modern chemoproteomic techniques, such as affinity purification-mass spectrometry (AP-MS) and thermal proteome profiling (TPP), could identify proteins that directly or indirectly interact with this compound. Such studies may uncover roles for this compound in cellular processes beyond cholesterol regulation, potentially in areas like cell signaling, membrane dynamics, or inflammation, which are known to be influenced by sterol pathway intermediates researchgate.net. Identifying these undiscovered targets is critical for a comprehensive understanding of this compound's biological activity and for exploring its potential repurposing for other diseases.

Rational Design of New Chemical Probes Based on this compound's Unique Scaffold

The molecular structure of this compound, a 5α-cholest-8(14)-en-3β-ol-15-one, represents a unique chemical scaffold that can be exploited for the development of new scientific tools wikipedia.org. Rational drug design and structure-based design are powerful strategies for creating new molecules based on the known three-dimensional structure of a compound and its biological targets wikipedia.orgparssilico.comdrugdiscoverynews.comlongdom.orgnih.gov. The core principle is to design molecules that are complementary in shape and charge to a specific biological target, thereby ensuring high affinity and selectivity drugdiscoverynews.com.

This compound's steroidal backbone provides a rigid framework that can be systematically modified to create a library of new chemical probes nih.govmdpi.comfrontiersin.org. These probes, which could include fluorescently-tagged or biotinylated versions of this compound analogs, would be invaluable for studying the sterol biosynthesis pathway and for validating new cellular targets identified in proteomic screens mdpi.comucl.ac.uk.

Key principles for designing such probes include nih.gov:

Retaining Bioactivity: Modifications should not abolish the core inhibitory activity of the parent molecule.

Target Selectivity: The probe should ideally interact with a specific target or a limited set of targets.

Cell Permeability and Solubility: The probe must be able to enter cells and remain soluble in a biological environment.

Incorporation of a Reporter/Handle: A fluorescent dye, a photoreactive group, or an affinity tag like biotin (B1667282) must be attached, often via a linker arm, to allow for visualization or purification of the target.

Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity, would be fundamental to this process parssilico.comnih.govgoogle.comacs.org. By synthesizing and testing a series of this compound derivatives with modifications at various positions (e.g., the C3 hydroxyl group, the C15 keto group, or the side chain), researchers can map the structural requirements for interaction with its known targets like HMGCR and SREBP2. This knowledge would guide the rational design of highly potent and selective probes to investigate the nuanced roles of these proteins in cellular physiology and disease.

Table 1: Potential Modifications of the this compound Scaffold for Probe Development

Modification Site Type of Modification Purpose Potential Reporter Group
C3-hydroxylEsterification or EtherificationAttach linker armFluorescein, Rhodamine, BODIPY
C17-side chainTruncation or FunctionalizationModulate lipophilicity and target affinityBiotin, Alkyne/Azide for click chemistry
Steroid BackboneIntroduction of unsaturation or heteroatomsAlter conformation and binding propertiesNot applicable
C15-ketoConversion to oxime or hydrazonePoint of attachment for larger moietiesAffinity tags

Q & A

Q. Methodological Guidance

  • Experimental section structure :
    • Synthesis : Report reaction conditions (solvents, catalysts, yields) for this compound analogs. Use bolded compound numbers (e.g., 1 , 2 ) for clarity .
    • Characterization : Include NMR, HRMS, and HPLC purity data for novel derivatives in the main text; deposit extensive datasets (e.g., crystallography) as supplementary files .
  • Statistical reporting : Provide error margins (e.g., SEM), sample sizes (n ≥ 3), and p-values for dose-dependent effects .

What frameworks guide the formulation of rigorous research questions for this compound studies?

Research Design
Apply the P-E/I-C-O framework:

  • Population (P): Define biological systems (e.g., hepatocytes, murine models).
  • Exposure/Intervention (E/I): Specify this compound doses and administration routes.
  • Comparison (C): Use statins or SREBP inhibitors as controls.
  • Outcome (O): Quantify HMGCR activity, LDL cholesterol levels, or atherosclerotic plaque reduction .
    Evaluate feasibility and novelty using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

How should systematic reviews of this compound’s pharmacological effects be conducted to minimize bias?

Advanced Synthesis
Follow PRISMA and Cochrane Handbook guidelines:

  • Protocol registration : Preregister objectives on PROSPERO to avoid outcome reporting bias .
  • Search strategy : Use multiple databases (PubMed, Embase) with keywords: “this compound,” “SREBP inhibition,” “HMGCR regulation.”
  • Risk of bias assessment : Apply ROBINS-I for non-randomized studies, focusing on confounding variables (e.g., diet in animal studies) .
  • Meta-analysis : Use random-effects models to account for heterogeneity in study designs .

What are best practices for integrating heterogeneous data (e.g., omics, pharmacokinetics) into a cohesive model of this compound’s action?

Q. Data Integration

  • Standardized ontologies : Annotate datasets using terms from ChEBI (chemical entities) and GO (gene ontology) .
  • Pathway mapping : Tools like KEGG or Reactome can visualize SREBP-HMGCR interactions and downstream lipid pathways .
  • Machine learning : Train models on multi-omics data to predict off-target effects or synergistic drug combinations .

How can researchers address ethical and practical challenges in this compound studies involving animal models?

Q. Ethical & Practical Considerations

  • 3Rs compliance : Optimize sample sizes (Reduction), use non-invasive imaging (Refinement), and share data to avoid redundant experiments (Replacement) .
  • Transparency : Disclose conflicts of interest and funding sources in the “Acknowledgments” section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.